5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile
Description
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N/c14-9-1-4-13(16)12(6-9)11-3-2-10(15)5-8(11)7-17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPBLIAXAWKMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination with NaBrO₃/NaHSO₃ Systems
A patented bromination protocol for biphenyl derivatives employs sodium bromate (NaBrO₃) and sodium hydrogen sulfite (NaHSO₃) in biphasic solvent systems. For 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile , this method could be adapted as follows:
-
Reagents : NaBrO₃ (1.2 equiv), NaHSO₃ (1.0 equiv)
-
Solvent : Ethyl acetate/water (1:1 v/v)
-
Conditions : 15–25°C, 4–6 hours
This system minimizes dibromination byproducts (<0.2%) due to controlled bromide release. The electron-withdrawing cyano group directs bromination to the para position relative to the fluorine substituents.
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
Boronic Acid Coupling Partners
The biphenyl core is constructed via Suzuki coupling between:
-
Aryl Halide : 2-Bromo-4-fluorobenzonitrile
-
Boronic Acid : 2,4-Difluorophenylboronic acid
| Component | Structure | Role |
|---|---|---|
| Aryl Halide | 2-Bromo-4-fluorobenzonitrile | Electrophilic partner |
| Boronic Acid | 2,4-Difluorophenylboronic acid | Nucleophilic partner |
Conditions :
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DME/H₂O (4:1 v/v)
-
Temperature : 80°C, 12 hours
Sequential Fluorination and Cyanation
Directed ortho-Fluorination
Fluorine atoms are introduced via directed ortho-metalation:
-
Lithiation : Treat 2-bromo-4-fluorobenzonitrile with LDA (−78°C, THF).
-
Fluorination : Quench with NFSI (N-fluorobenzenesulfonimide).
Cyanation via Rosenmund-von Braun Reaction
Aryl bromides are converted to nitriles using CuCN in DMF:
-
Substrate : 5'-Bromo-2',4-difluorobiphenyl
-
Conditions : CuCN (2.0 equiv), DMF, 150°C, 24 hours
Optimization of Reaction Parameters
Solvent Effects on Bromination
Comparative data from patent examples:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloroethane | 70 | 10 | 78 | 98.9 |
| Hexane | 40 | 7 | 90 | 98.4 |
| Trichloroethane | 25 | 10 | 86 | 98.7 |
Polar solvents (e.g., dichloroethane) favor faster kinetics but lower yields due to side reactions. Nonpolar solvents (hexane) enhance selectivity.
Byproduct Analysis and Mitigation
Dibromination Side Products
The primary byproduct, 5',5''-Dibromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile , is suppressed by:
Industrial-Scale Production Considerations
Catalytic Recycling
Pd catalysts are recovered via:
-
Ligand Design : Phosphine-free catalysts (e.g., Pd/C) reduce costs.
-
Continuous Flow Systems : Enhance throughput (patent data reports 90% yield at 100 g scale).
Characterization and Quality Control
HPLC Purity Profiles
Final products are analyzed using:
-
Column : C18 reverse-phase
-
Mobile Phase : Acetonitrile/water (70:30)
Emerging Methodologies
Photocatalytic Bromination
Recent advances utilize visible-light catalysis for regioselective bromination:
-
Catalyst : Eosin Y (0.5 mol%)
-
Bromine Source : NBS (N-bromosuccinimide)
-
Yield : 82% (preliminary data)
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
Scientific Research Applications
Medicinal Chemistry
5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile has been explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases, including cancer and infectious diseases.
Case Study : In research focused on the synthesis of novel anti-cancer agents, derivatives of this compound were evaluated for their cytotoxic activity against specific cancer cell lines. The presence of bromine and fluorine atoms in the biphenyl structure enhances the compound's lipophilicity, potentially improving its bioavailability.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.
Example Reaction :
This reaction pathway highlights its utility in synthesizing more complex organic molecules.
Materials Science
Due to its unique electronic properties, this compound has applications in the development of organic electronic materials. Its incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings : Studies have shown that incorporating this compound into polymer blends increases charge mobility and stability, which are critical for the efficiency of electronic devices.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis targeting diseases like cancer | Cytotoxic activity against cancer cells |
| Organic Synthesis | Building block for complex organic compounds | Versatile reaction pathways |
| Materials Science | Component in organic electronics (OLEDs, OPVs) | Improved charge mobility and stability |
Mechanism of Action
The mechanism by which 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
The structural and functional nuances of 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile can be better understood through comparison with analogous biphenyl carbonitriles:
Key Observations :
- Substituent Position and Reactivity : The position of bromo and fluoro groups significantly impacts reactivity. For example, 3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile (73% yield) outperforms its 2-carbonitrile counterpart (62% yield) in Suzuki couplings, likely due to steric and electronic effects .
- Synthetic Utility: The target compound is noted for its ease of synthesis compared to bis(pinacolato)diboron reagents, streamlining routes to bioactive molecules . In contrast, 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a regulated impurity requiring stringent storage (2–8°C) due to instability .
Purity and Physical Properties
| Compound Name | HPLC Purity | Solubility | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not reported | Likely organic solvents | 311.08 |
| 4′-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-fluoro-[1,1'-biphenyl]-2-carbonitrile | 95% | DMSO, DMF | 427.40 |
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(((4′-fluoro-[1,1′-biphenyl]-4-yl)methyl)thio)-1,3,4-oxadiazole | 99% | DCM, THF | 433.46 |
Key Observations :
- Purity Variability : Biphenyl derivatives with heterocyclic appendages (e.g., oxadiazole) exhibit higher HPLC purity (95–99%) compared to simpler halogenated analogs (e.g., 76% for 5-(Bromomethyl)-6′-fluoro-2,3′-bipyridine) .
- Solubility : Nitrile-containing biphenyls are typically soluble in polar aprotic solvents (e.g., acetonitrile, DMF), but bromomethyl or dibromomethyl derivatives (e.g., 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile) may require specialized handling .
Biological Activity
5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS No. 847615-14-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C13H6BrF2N
- Molecular Weight : 294.11 g/mol
- Purity : 95+%
- Storage : Ambient conditions
- Hazard Class : Irritant
Anticancer Activity
Research has indicated that compounds with fluorine substitutions often exhibit enhanced biological activity. In particular, the presence of fluorine in biphenyl derivatives like this compound is believed to enhance anticancer efficacy. A study highlighted the cytotoxic effects of fluorinated biphenyl derivatives against various cancer cell lines, suggesting that the compound could serve as a lead in cancer drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and survival pathways.
Case Studies and Research Findings
- Study on Inhibition of Cancer Cell Lines :
- A study reported that fluorinated biphenyl derivatives showed significant inhibition against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- The IC50 values for these compounds ranged from 7.53 μM to 15.05 μM, indicating potent activity against these cancer types.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 7.53 |
| Another Fluorinated Analog | A549 | 15.05 |
-
Fluorine's Role in Biological Activity :
- Research has shown that the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of compounds, leading to improved bioavailability and reduced metabolic degradation.
- A comparative analysis with non-fluorinated analogs demonstrated that the presence of fluorine was essential for maintaining anticancer activity.
-
In Vivo Studies :
- In vivo studies using animal models have demonstrated the potential of fluorinated biphenyls to inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic index.
Safety and Toxicology
While promising, the safety profile of this compound remains a concern. Preliminary toxicological assessments indicate that it may act as an irritant; thus, further studies are necessary to assess its long-term effects and safety in clinical settings.
Q & A
Q. What are the established synthetic routes for 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile, and how do reaction conditions influence yield?
The compound is synthesized via palladium-catalyzed cross-coupling or iodonium salt intermediates. For example, 2-bromo-7-cyanodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate was prepared from 5'-bromo-2'-iodo-[1,1'-biphenyl]-4-carbonitrile with 84% yield using column chromatography and precipitation (SiO₂/DCM:MeOH) . Palladium-catalyzed direct arylation of brominated precursors with fluorobenzenes (e.g., 2-bromobenzonitrile and trifluorobenzenes) in DMA at 150°C achieves moderate yields (59%), with KOAc as a base . Optimizing ligand choice (e.g., Xantphos) and solvent polarity improves regioselectivity and efficiency .
Q. Which analytical techniques are critical for characterizing this compound and validating purity?
Key methods include:
- ¹H/¹³C-NMR : Assigns substituent positions via chemical shifts (e.g., nitrile and bromine groups induce distinct deshielding) .
- HPLC : Purity validation (e.g., 95% purity with tR = 5.53 min under specific gradients) .
- EI-MS : Confirms molecular weight (e.g., m/z 427 [M⁺] for structurally similar biphenyl-carbonitriles) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as:
- A kinase inhibitor intermediate : Derivatives like 4′-(((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-fluoro-[1,1′-biphenyl]-2-carbonitrile show activity against glycogen synthase kinase-3α (GSK-3α), relevant in acute myeloid leukemia .
- Pharmaceutical impurity reference : Used in quality control for drugs like Irbesartan and Valsartan, requiring stringent purity standards (e.g., >97% by HPLC) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioselectivity in palladium-catalyzed C–H arylation reactions?
The bromine atom acts as a directing group, while fluorine’s electronegativity enhances meta-selectivity. For example, coupling 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile with heteroarenes (e.g., thiazoles) at 150°C in DMA favors C5 arylation due to lower activation energy at electron-deficient positions . Hammett constants (σmeta) for fluorine (-0.34) and nitrile (-0.28) correlate with observed reaction pathways . Steric hindrance from ortho-substituents (e.g., methyl groups) can suppress competing diarylation .
Q. What structural modifications enhance the anticancer activity of biphenyl-carbonitrile derivatives?
- Conjugation with bioactive motifs : Curcumin-biphenyl conjugates (e.g., CD1–CD8) show improved cytotoxicity by integrating α,β-unsaturated ketone moieties for DNA intercalation .
- Substituent tuning : 4-Fluoro and nitrile groups increase metabolic stability and target affinity (e.g., GSK-3α inhibitors with IC50 < 100 nM) .
Q. How is this compound utilized in materials science, particularly optoelectronics?
As a cyclometalating ligand in cationic Ir(III) complexes (e.g., DPPH and DOMP), it enables ultrahigh-efficiency light-emitting electrochemical cells (LEECs). The nitrile group stabilizes the excited state, while fluorine reduces aggregation-induced quenching, achieving external quantum efficiencies >15% .
Q. What challenges arise in detecting this compound as a pharmaceutical impurity, and how are they addressed?
- Low abundance : Requires sensitive UPLC-MS/MS methods with LOQ < 0.05% .
- Co-elution interference : Use orthogonal techniques like ¹⁹F-NMR to resolve overlapping signals from structurally similar impurities .
- Degradation products : Stress testing (e.g., hydrolysis under acidic conditions) identifies stability thresholds .
Methodological Considerations
- Synthetic optimization : Screen bases (e.g., Cs2CO3 vs. KOAc) to minimize side reactions in Pd-catalyzed steps .
- Purification : Gradient elution (DCM:MeOH) on silica gel effectively separates brominated byproducts .
- Safety : Handle with precautions for H314 (skin corrosion) and H332 (respiratory irritation); store at 0–6°C in dark, sealed containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
